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molecular formula C17H16N2O2 B8583016 Ethyl 2-methyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate CAS No. 649727-01-5

Ethyl 2-methyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate

Cat. No. B8583016
M. Wt: 280.32 g/mol
InChI Key: VULVNZOQLRUBFL-UHFFFAOYSA-N
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Patent
US07078414B2

Procedure details

2.226 g (53 mmol) of lithium hydroxide monohydrate, in portions of 0.742 g every 24 hours, are added at 20° C. to 2.48 g (8.4 mmol) of 3-ethoxycarbonyl-2-methyl-1-(quinol-4-yl)-1H-pyrrole dissolved in 75 mL of tetrahydrofuran and 75 mL of water. After stirring at reflux for 72 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) to give a residue which is taken up in 40 mL of water and then triturated with 10 mL of 5N hydrochloric acid for 0.2 hour. After filtering off and drying the solid residue under reduced pressure (2.7 kPa) at 40° C., 2.09 g of 3-carboxy-2-methyl-1-(quinol-4-yl)-1H-pyrrole are obtained in the form of a pinkish solid. Mass spectrum (EI): m/e 252 (M+.), m/e 207.
Name
lithium hydroxide monohydrate
Quantity
2.226 g
Type
reactant
Reaction Step One
Quantity
8.4 mmol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C([O:6][C:7]([C:9]1[CH:13]=[CH:12][N:11]([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[N:17]=[CH:16][CH:15]=2)[C:10]=1[CH3:24])=[O:8])C>O1CCCC1.O>[C:7]([C:9]1[CH:13]=[CH:12][N:11]([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[N:17]=[CH:16][CH:15]=2)[C:10]=1[CH3:24])([OH:8])=[O:6] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
2.226 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
8.4 mmol
Type
reactant
Smiles
C(C)OC(=O)C1=C(N(C=C1)C1=CC=NC2=CC=CC=C12)C
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 hours
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
triturated with 10 mL of 5N hydrochloric acid for 0.2 hour
Duration
0.2 h
FILTRATION
Type
FILTRATION
Details
After filtering off
CUSTOM
Type
CUSTOM
Details
drying the solid residue under reduced pressure (2.7 kPa) at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=C(N(C=C1)C1=CC=NC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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